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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B15353063

The designation INV-101 is currently associated with two distinct investigational drug
candidates from two different pharmaceutical companies: Inversago Pharma and Innovo
Therapeutics. This technical guide provides an in-depth overview of the pharmacological profile
for each of these compounds, based on publicly available information.

INV-101 (Zevaquenabant) by Inversago Pharma

Compound Class: Peripherally-Acting Cannabinoid Receptor 1 (CB1R) Inverse
Agonist/Antagonist

Therapeutic Areas: Metabolic and Fibrotic Diseases, including Idiopathic Pulmonary Fibrosis
(IPF), Prader-Willi Syndrome (PWS), and Non-Alcoholic Steatohepatitis (NASH).[1][2][3]

Pharmacological Profile

INV-101, also known as zevaquenabant (formerly MRI-1867), is a first-in-class, orally active
small molecule designed to selectively block CB1 receptors in peripheral tissues.[2][4] This
targeted approach aims to deliver the therapeutic benefits of CB1R blockade, which are well-
documented in metabolic and fibrotic processes, while avoiding the neuropsychiatric side
effects associated with earlier generations of centrally-acting CB1R antagonists.[2][5]

The endocannabinoid system, particularly through the CB1 receptor, is a key regulator of
energy homeostasis, and its overactivity in peripheral tissues is implicated in the
pathophysiology of numerous metabolic and fibrotic conditions.[5] INV-101 is described as a
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high-affinity, peripherally restricted CB1R inverse agonist.[6] As an inverse agonist, it not only
blocks the receptor from being activated by endocannabinoids but also reduces its basal level
of signaling activity.

Preclinical studies have demonstrated the potential of INV-101 in reducing fibrosis.[1] For
instance, data presented at the European Respiratory Society (ERS) Congress in 2022 showed
that INV-101 reduces fibrosis in a bleomycin-induced mouse model of idiopathic pulmonary
fibrosis.[1]

A Phase 1 clinical trial for INV-101 was initiated in September 2020 to evaluate its safety,
tolerability, and pharmacokinetics in healthy volunteers.[2][7] The study involved single
ascending doses across five levels compared to a placebo.[2]

Quantitative Data

Specific quantitative data on binding affinity (Ki), functional potency (IC50/EC50), and detailed
pharmacokinetic parameters for INV-101 are not yet publicly available.

Parameter Value

o . . High Affinity (Specific value not publicly
Binding Affinity (Ki) for CB1R )
available)[6]

Functional Potency (IC50/EC50) Data not publicly available

o Data from Phase 1 study not publicly
Pharmacokinetics (Human)
released|[2]

Experimental Protocols

While specific protocols for INV-101 are proprietary, the following methodologies are standard
for characterizing such a compound:

» Receptor Binding Assays: To determine the binding affinity (Ki) for the CB1 receptor,
competitive radioligand binding assays are typically performed using cell membranes
expressing the human CB1R. These assays measure the ability of INV-101 to displace a
known radioactively labeled CB1R ligand.
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e Functional Assays: Inverse agonist activity is often assessed using GTPyS binding assays or
by measuring changes in cyclic AMP (cCAMP) levels in cells expressing CB1R. A decrease in
the basal signaling activity of the receptor in the presence of INV-101 would confirm its
inverse agonist properties.

« In Vivo Efficacy Models: For fibrotic indications like IPF, efficacy is commonly evaluated in
animal models such as the bleomycin-induced lung fibrosis model in mice.[1] Key endpoints
in such studies include histological assessment of fibrosis (e.g., Ashcroft score),
measurement of collagen deposition, and analysis of profibrotic gene expression.

e Pharmacokinetic Studies: Preclinical and clinical pharmacokinetic profiles are determined by
measuring drug concentrations in plasma and other tissues over time following
administration. This involves techniques like liquid chromatography-mass spectrometry (LC-
MS) to quantify the drug and its metabolites.

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the mechanism of action of INV-101 as a peripheral CB1R
inverse agonist.
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Caption: Basal signaling of the CB1 receptor leading to pro-fibrotic and metabolic effects.
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Caption: INV-101's inverse agonism on the CB1 receptor blocks downstream signaling.

INV-101 by Innovo Therapeutics

Compound Class: Oral Immuno-Metabolic Modulator (Glycogen Phosphorylase Inhibitor)
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Therapeutic Areas: Autoimmune Diseases (e.g., Ulcerative Colitis), Inflammation, and Fibrosis.

[8][°]

Pharmacological Profile

This iteration of INV-101 is a first-in-class, oral small molecule that selectively inhibits glycogen
phosphorylase (GP).[4][8] The novel mechanism of action focuses on modulating the
metabolism of hyperactivated immune cells.[8] Pro-inflammatory immune cells undergo
metabolic reprogramming to support their heightened activity, and INV-101 is designed to
disrupt this process by inhibiting a key enzyme in cellular energy production.[4]

By selectively targeting the energy metabolism of these overactive immune cells, INV-101 aims
to control inflammation without causing broad immunosuppression, a common side effect of
many current autoimmune therapies.[4][8] This targeted approach is expected to preserve
normal immune function and offer a safer long-term treatment option for patients.[4]

Innovo Therapeutics announced the successful completion of a Phase 1 clinical trial in the
United States in May 2025. The randomized, double-blind, placebo-controlled study in 48
healthy adult volunteers demonstrated an excellent safety and tolerability profile, with no
serious adverse events or dose-limiting toxicities.[8] The pharmacokinetic data from this trial
support a convenient once-daily oral dosing regimen.[8] Preclinical models have also shown
target engagement and immune-metabolic modulation.

Quantitative Data

Specific quantitative data on the inhibitory concentration (IC50) against glycogen
phosphorylase and detailed pharmacokinetic parameters for Innovo's INV-101 are not yet
publicly available.

Parameter Value

Inhibitory Potency (IC50) for Glycogen ) )
Data not publicly available
Phosphorylase

Ph Kinetics (H ) Favorable profile supporting once-daily dosing
armacokinetics (Human
(specific values not publicly released)[8]
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Experimental Protocols

Standard methodologies for characterizing a glycogen phosphorylase inhibitor like INV-101
would include:

e Enzyme Inhibition Assays: The IC50 value for glycogen phosphorylase would be determined
using in vitro enzymatic assays. These typically measure the rate of the enzymatic reaction
(e.g., by monitoring the production of glucose-1-phosphate from glycogen) in the presence of
varying concentrations of INV-101.

o Cell-Based Metabolic Assays: To confirm the mechanism of action in a cellular context,
assays measuring metabolic parameters in immune cells (e.g., T cells) would be employed.
This could involve using techniques like Seahorse XF Analyzers to measure glycolysis and
oxidative phosphorylation rates, and flow cytometry to assess cell activation markers and
proliferation in the presence of the drug.

 In Vivo Efficacy Models: For ulcerative colitis, efficacy is often tested in animal models such
as the dextran sodium sulfate (DSS)-induced colitis model in mice. Key endpoints include
changes in body weight, disease activity index (DAI) scores, colon length, and histological
analysis of colon inflammation.

e Phase 1 Clinical Trial Protocol: The completed Phase 1 study was a randomized, double-
blind, placebo-controlled, single-ascending dose trial in healthy volunteers.[8] The primary
objectives were to assess the safety, tolerability, and pharmacokinetics of INV-101.[8]

Signaling Pathway and Mechanism of Action

The diagrams below illustrate the proposed mechanism of action for Innovo Therapeutics' INV-
101.
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Caption: Glycogenolysis in an activated immune cell fuels pro-inflammatory functions.
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INV-101 inhibits glycogen phosphorylase, disrupting the energy supply to hyperactivated immune cells. This leads to a reduction in their pro-inflammatory functions without causing systemic immunosuppression.
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Caption: INV-101 inhibits glycogen phosphorylase, reducing immune cell inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://inversago.com/en/2022/inversago-pharma-to-present-preclinical-data-on-inv-101-in-idiopathic-pulmonary-fibrosis-at-the-ers-congress-2022/
https://inversago.com/en/2020/inversago-pharma-initiates-clinical-trials-with-a-phase-1-study-of-inv-101-the-companys-lead-peripheral-cb1-blocker-2/
https://www.fpwr.org/blog/inversago-pharma-receives-rare-pediatric-disease-designation-from-the-fda-for-inv-101-for-the-treatment-of-prader-willi-syndrome
https://inversago.com/en/our-pipeline/
https://inversago.com/en/cb1-blockade/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11655885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11655885/
https://www.tarnagullaventures.com/inversago-pharma-initiates-clinical-trials-with-a-phase-1-study-of-inv-101/
https://www.tarnagullaventures.com/inversago-pharma-initiates-clinical-trials-with-a-phase-1-study-of-inv-101/
https://trial.medpath.com/news/8d9856da456f8b9f/innovo-s-novel-immuno-metabolic-drug-shows-promising-safety-profile-in-phase-1-trial
https://trial.medpath.com/news/8d9856da456f8b9f/innovo-s-novel-immuno-metabolic-drug-shows-promising-safety-profile-in-phase-1-trial
https://www.innovothera.co.kr/en/sub/rnd/pipeline.php
https://www.benchchem.com/product/b15353063#pharmacological-profile-of-inv-101
https://www.benchchem.com/product/b15353063#pharmacological-profile-of-inv-101
https://www.benchchem.com/product/b15353063#pharmacological-profile-of-inv-101
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15353063?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15353063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15353063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

